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These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on how to utilize the Flipper-TR® fluorescent membrane tension

probe to calculate absolute membrane tension in living cells. This document outlines the

underlying principles, detailed experimental protocols, and the necessary calculations to

convert fluorescence lifetime data into absolute tension values.

Principle of Flipper-TR® and Membrane Tension
Measurement
Flipper-TR® is a fluorescent probe specifically designed to measure membrane tension in live

cells. Its fluorescence lifetime is directly proportional to the lipid packing and tension of the cell

membrane. The probe consists of two large, twisted dithienothiophene units. When inserted

into a lipid bilayer, the probe's conformation changes in response to membrane tension.

In a relaxed, low-tension membrane, the two "flipper" units of the probe are more twisted, which

leads to a shorter fluorescence lifetime. As membrane tension increases, the lipids become

more ordered and packed, which in turn planarizes the Flipper-TR® probe. This planarization

results in a longer fluorescence lifetime. This relationship allows for a quantitative

measurement of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).

The absolute membrane tension (γ) can be calculated from the measured fluorescence lifetime

(τ) using the following equation:
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γ = (kBT / α) * (τ / τ0 - 1)

Where:

γ is the membrane tension in units of mN/m.

kB is the Boltzmann constant (1.38 x 10⁻²³ J/K).

T is the absolute temperature in Kelvin.

α is the area per lipid molecule.

τ is the measured fluorescence lifetime of Flipper-TR®.

τ0 is the fluorescence lifetime of Flipper-TR® in a tensionless membrane.

Experimental Protocols
This section details the necessary steps for sample preparation, Flipper-TR® staining, and data

acquisition using FLIM.

2.1. Materials

Flipper-TR® probe (e.g., from Abberior or other suppliers)

Cell culture medium appropriate for the cell line

Phosphate-buffered saline (PBS)

Imaging dishes or slides with coverslips

Fluorescence Lifetime Imaging Microscope (FLIM) system

2.2. Cell Preparation and Staining

Seed cells onto imaging dishes at an appropriate density to ensure they are in the desired

growth phase (e.g., sub-confluent) at the time of imaging.

Prepare a stock solution of Flipper-TR® in a suitable solvent like DMSO.
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On the day of the experiment, dilute the Flipper-TR® stock solution in pre-warmed cell

culture medium to a final concentration of 1-2 µM.

Remove the existing medium from the cells and wash once with PBS.

Add the Flipper-TR® staining solution to the cells and incubate for 15-30 minutes at 37°C in

a CO₂ incubator.

After incubation, wash the cells twice with pre-warmed PBS to remove any unbound probe.

Add fresh, pre-warmed cell culture medium or imaging buffer to the cells. The sample is now

ready for imaging.

2.3. FLIM Data Acquisition

Turn on the FLIM system, including the laser, detectors, and control software.

Place the imaging dish with the stained cells onto the microscope stage.

Locate the cells of interest using brightfield or DIC imaging.

Switch to fluorescence imaging to confirm successful staining and select a region of interest.

Set up the FLIM acquisition parameters. Typical settings for Flipper-TR® imaging include:

Excitation wavelength: 488 nm

Emission wavelength: 575-625 nm

Laser power: Use the lowest possible laser power to avoid phototoxicity and

photobleaching.

Acquisition time: Collect photons until a sufficient number is acquired for a reliable lifetime

fit (e.g., 1000-3000 photons per pixel).

Acquire the FLIM data. The output will be an image where the intensity of each pixel

represents the fluorescence lifetime.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377110?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis and Calculation of Absolute
Membrane Tension
3.1. Fluorescence Lifetime Fitting

The acquired FLIM data needs to be fitted to a decay model to determine the fluorescence

lifetime (τ). A mono-exponential or bi-exponential decay model is typically used.

The fitting can be performed using the FLIM software or other data analysis programs like

ImageJ/Fiji with appropriate plugins.

The resulting lifetime map will show the spatial distribution of membrane tension across the

cell.

3.2. Determination of τ₀ (Lifetime in a Tensionless Membrane) To calculate absolute membrane

tension, the fluorescence lifetime of Flipper-TR® in a tensionless environment (τ₀) must be

determined. This is a critical calibration step.

Method 1: Using Liposomes or Giant Unilamellar Vesicles (GUVs):

Prepare GUVs from a lipid composition that mimics the plasma membrane of the cells

being studied.

Stain the GUVs with Flipper-TR®.

Acquire FLIM data from the GUVs. Since GUVs are osmotically relaxed, their membranes

are considered tensionless.

The average lifetime measured in the GUVs can be used as τ₀.

Method 2: Using Chemical Perturbation:

Treat cells with a compound that disrupts the cytoskeleton and reduces membrane

tension, such as Latrunculin A or Cytochalasin D.

Stain the treated cells with Flipper-TR® and acquire FLIM data.
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The lifetime measured in these cells will be close to τ₀.

3.3. Calculation of Absolute Membrane Tension Once τ and τ₀ are known, the absolute

membrane tension (γ) can be calculated for each pixel or region of interest using the formula

provided in Section 1. The area per lipid (α) is typically assumed to be around 0.6-0.7 nm².

Quantitative Data Summary
The following tables provide examples of Flipper-TR® lifetime values and calculated

membrane tension in different cell types and conditions.

Table 1: Example Flipper-TR® Lifetime Values in Different Cell Lines

Cell Line Condition
Average Lifetime
(τ) (ns)

Reference

HeLa Control 3.5 - 4.5

Fibroblasts Control 3.8 - 4.8 General Expectation

Neurons Control 4.0 - 5.0 General Expectation

Table 2: Example Calculation of Absolute Membrane Tension

Parameter Value Unit Notes

Measured Lifetime (τ) 4.0 ns
Example value from a

specific ROI

Tensionless Lifetime

(τ₀)
2.8 ns

Determined from

GUVs

Temperature (T) 310.15 K 37°C

Boltzmann Constant

(kB)
1.38 x 10⁻²³ J/K

Area per Lipid (α) 0.7 nm² Assumed value

Calculated Tension (γ) ~2.6 mN/m Using the formula
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Click to download full resolution via product page

Caption: Workflow for calculating membrane tension using Flipper-TR®.

Flipper-TR® Mechanism of Action

Caption: Principle of Flipper-TR® fluorescence lifetime change with membrane tension.

To cite this document: BenchChem. [Application Notes & Protocols: Calculating Absolute
Membrane Tension from Flipper-TR® Lifetime]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12377110#how-to-calculate-absolute-membrane-
tension-from-flipper-tr-5-lifetime]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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